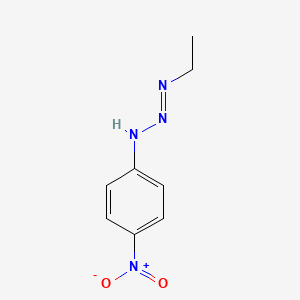
N-Ethyldiazenyl-4-nitro-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyldiazenyl-4-nitro-aniline is an organic compound with the molecular formula C8H10N4O2 It is a derivative of aniline, featuring an ethyldiazenyl group and a nitro group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyldiazenyl-4-nitro-aniline typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Ethyldiazenyl-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of N-ethyl-4-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
N-Ethyldiazenyl-4-nitro-aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of corrosion inhibitors and antioxidants.
作用機序
The mechanism of action of N-Ethyldiazenyl-4-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The ethyldiazenyl group can participate in electron transfer reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of N-Ethyldiazenyl-4-nitro-aniline.
2-Nitroaniline: An isomer with different chemical properties.
3-Nitroaniline: Another isomer with distinct reactivity.
特性
CAS番号 |
91038-03-8 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
N-(ethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N4O2/c1-2-9-11-10-7-3-5-8(6-4-7)12(13)14/h3-6H,2H2,1H3,(H,9,10) |
InChIキー |
RYRYCGWJMVYUNP-UHFFFAOYSA-N |
正規SMILES |
CCN=NNC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354353.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)

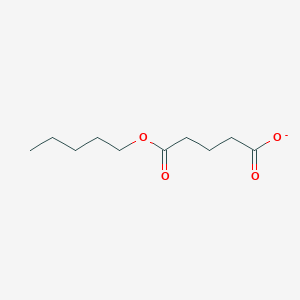
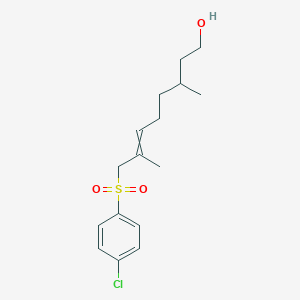
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
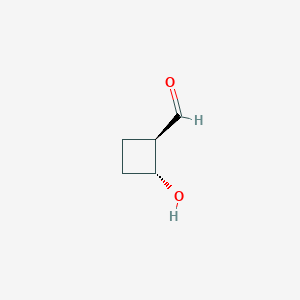
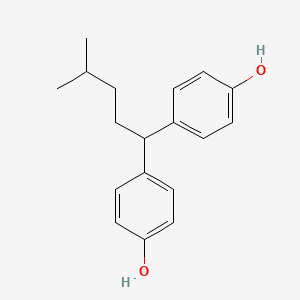
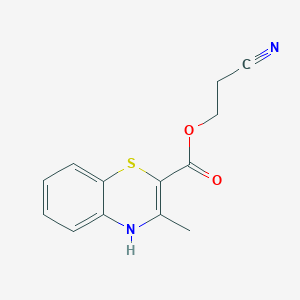
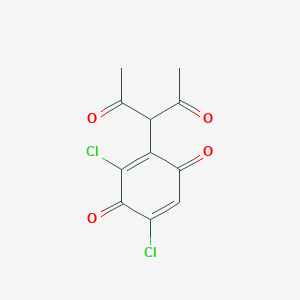
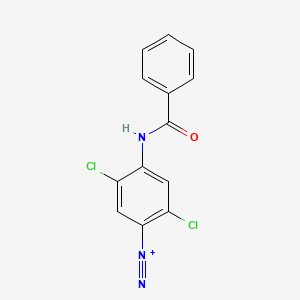
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
